molecular formula C14H11BrF3NO B1434208 N-benzyl-2-bromo-4-(trifluoromethoxy)aniline CAS No. 162712-04-1

N-benzyl-2-bromo-4-(trifluoromethoxy)aniline

Cat. No.: B1434208
CAS No.: 162712-04-1
M. Wt: 346.14 g/mol
InChI Key: RVBCRKFKMNOBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-bromo-4-(trifluoromethoxy)aniline is an organic compound that features a benzyl group attached to an aniline moiety, which is further substituted with a bromine atom and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-bromo-4-(trifluoromethoxy)aniline typically involves the bromination of 4-(trifluoromethoxy)aniline followed by N-benzylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The N-benzylation step involves the reaction of the brominated aniline with benzyl chloride in the presence of a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-bromo-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether is common.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol are used.

Major Products Formed

    Substitution Reactions: Products include N-benzyl-2-azido-4-(trifluoromethoxy)aniline, N-benzyl-2-thio-4-(trifluoromethoxy)aniline, and N-benzyl-2-alkoxy-4-(trifluoromethoxy)aniline.

    Oxidation and Reduction Reactions: Products include N-benzyl-2-nitro-4-(trifluoromethoxy)aniline and N-benzyl-2-amino-4-(trifluoromethoxy)aniline.

    Coupling Reactions: Products include biaryl derivatives and other complex organic molecules.

Scientific Research Applications

N-benzyl-2-bromo-4-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-bromo-4-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The benzyl group can also play a role in improving the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-bromo-4-(trifluoromethoxy)aniline is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it particularly useful in medicinal chemistry for designing compounds with improved pharmacological profiles .

Properties

IUPAC Name

N-benzyl-2-bromo-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO/c15-12-8-11(20-14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBCRKFKMNOBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.